

An In-depth Technical Guide to Capsianoside I: Physical and Chemical Properties

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Compound of Interest

Compound Name: *Capsianoside I*

Cat. No.: *B054826*

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Introduction

Capsianoside I is a naturally occurring acyclic diterpene glycoside found in the fruits of sweet pepper (*Capsicum annuum* L.).^{[1][2]} As a member of the capsianoside family of compounds, it has garnered interest within the scientific community for its potential biological activities, including anticancer properties.^{[1][3]} This technical guide provides a comprehensive overview of the known physical and chemical properties of **Capsianoside I**, detailed experimental protocols for its isolation and characterization, and an exploration of its biological significance.

Physical and Chemical Properties

While extensive experimental data for some physical properties of **Capsianoside I** remains to be fully elucidated in the literature, a combination of computed data and information from related compounds allows for a detailed characterization.

Table 1: Physical and Chemical Properties of Capsianoside I

Property	Value	Source
Chemical Structure	(2E,6E,10E)-14- [(2S,3R,4S,5S,6R)-4,5- dihydroxy-6-(hydroxymethyl)-3- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxyoxan-2-yl]oxy-4-hydroxy- 2,6,10,14- tetramethylhexadeca- 2,6,10,15-tetraenoic acid	PubChem[4]
Molecular Formula	C ₃₂ H ₅₂ O ₁₄	PubChem[4]
Molecular Weight	660.7 g/mol	PubChem[4]
CAS Number	121924-04-7	TargetMol[5]
Appearance	Crystalline solid (presumed)	General knowledge
Melting Point	Not explicitly reported	-
Boiling Point	Not explicitly reported	-
Solubility	Soluble in organic solvents such as ethanol and DMSO.[6] [7] Limited aqueous solubility is expected, similar to other capsaicinoids.[8]	Cayman Chemical[6], Turgut et al. (2004)[8]
Storage Stability	As a powder, stable for 3 years at -20°C. In solvent, stable for 1 year at -80°C.[5]	TargetMol[5]
Computed XLogP3	0.8	PubChem[4]

Experimental Protocols

Isolation and Purification of Capsianoside I from *Capsicum annum*

The following protocol is based on methodologies described for the isolation of capsianosides from sweet pepper fruits.[1][9]

1. Plant Material and Extraction:

- Fresh sweet pepper fruits (cv. Ajfos) are harvested at full maturity, washed, dried, and cut into 1 cm cubes.
- The material is frozen at -18°C and then lyophilized for 72 hours at -80°C and 0.04 mbar.[9]
- The lyophilized pepper is ground and extracted with 80% ethanol (1:100 m/v) using ultrasonic-bath-assisted extraction for 10 minutes, repeated twice.[9]
- The ethanol extracts are combined, filtered, and evaporated under vacuum at 40°C.

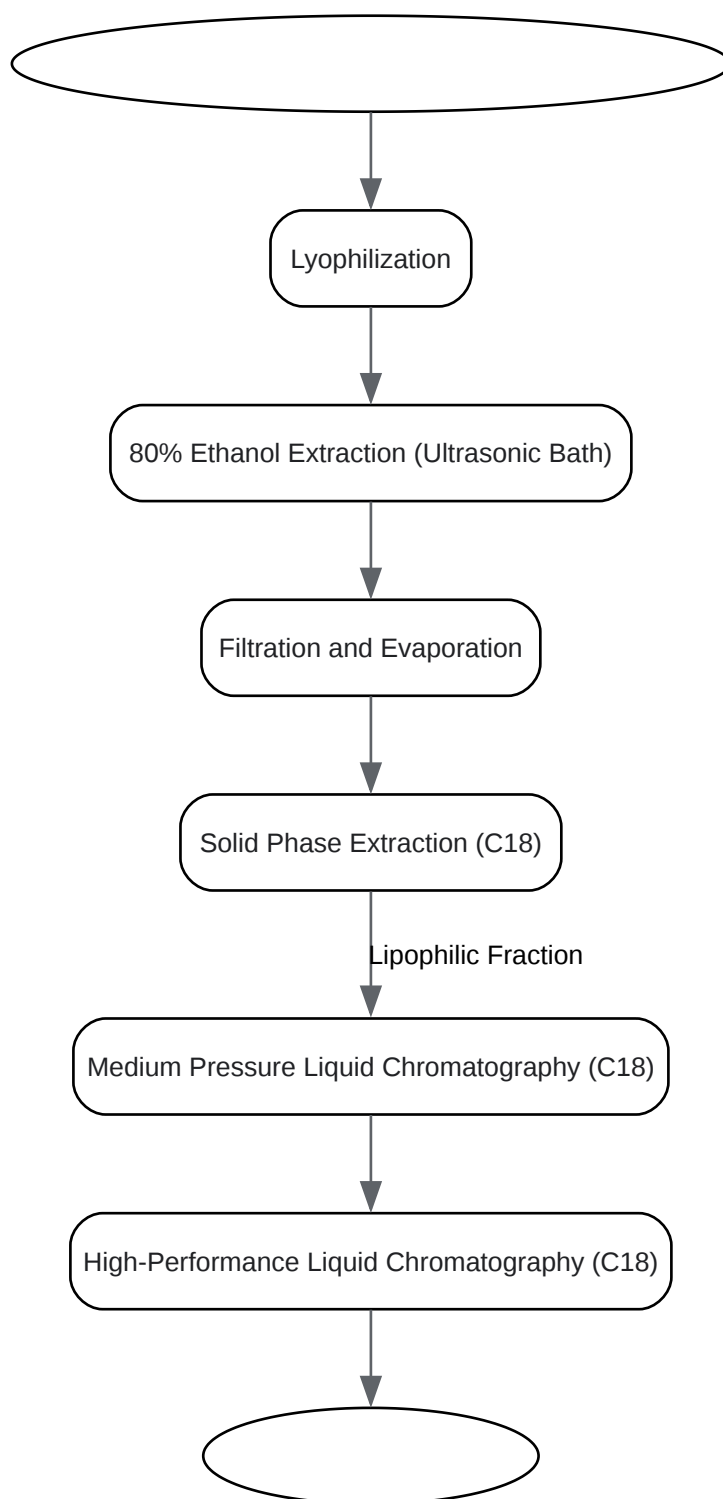
2. Fractionation:

- The concentrated extract is subjected to Solid Phase Extraction (SPE) using a C18 cartridge to separate fractions with varying hydrophilicity.
- A 70% methanol-water fraction (lipophilic fraction) is collected, which is enriched with capsianoside derivatives.[1]

3. Chromatographic Purification:

- The lipophilic fraction is further purified using medium pressure liquid chromatography (MPLC) on a Büchi apparatus with a C18 column.
- A methanol-water gradient (0-100% methanol) is used for elution.[9]
- Fractions are collected and monitored by thin-layer chromatography (TLC) on cellulose coated plates.
- Final purification is achieved by high-performance liquid chromatography (HPLC) on a Eurospher 100-C18 column (8 mm × 300 mm, 10 µm) with a gradient of acetonitrile-water as the mobile phase. A UV-Vis detector set at 254 nm is used for monitoring.[9]

Workflow for the Isolation of **Capsianoside I**



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A flowchart illustrating the key steps in the isolation and purification of **Capsianoside I**.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H -NMR and ^{13}C -NMR spectra are recorded on a Bruker Advance 500 spectrometer.
- Samples are dissolved in deuterated methanol (CD_3OD).
- ^1H -NMR spectra are acquired at 500 MHz and ^{13}C -NMR spectra at 125 MHz.[\[10\]](#)

Table 2: ^1H and ^{13}C NMR Spectroscopic Data for **Capsianoside I** (in CD_3OD)

Position	^{13}C (δc)	^1H (δH , mult., J in Hz)
Aglycone		
1	171.5	
2	129.8	5.75 (s)
3	142.1	
4	76.5	4.25 (t, 6.5)
5	39.9	2.15 (m)
6	125.9	5.15 (t, 7.0)
7	136.2	
8	40.8	2.05 (m)
9	27.4	2.10 (m)
10	125.1	5.10 (t, 7.0)
11	139.5	
12	40.1	2.20 (m)
13	30.1	1.55 (m)
14	82.1	
15	145.9	5.20 (dd, 17.5, 1.5), 5.05 (dd, 11.0, 1.5)
16	114.2	5.95 (dd, 17.5, 11.0)
17	16.2	1.80 (s)
18	16.0	1.65 (s)
19	23.5	1.30 (s)
20	23.1	1.30 (s)
Glucosyl (Inner)		
1'	104.2	4.35 (d, 7.8)

2'	83.1	3.40 (m)
3'	78.1	3.50 (m)
4'	71.8	3.30 (m)
5'	78.2	3.45 (m)
6'	62.9	3.85 (m), 3.70 (m)
Glucosyl (Outer)		
1"	105.1	4.50 (d, 7.8)
2"	75.2	3.25 (m)
3"	78.0	3.40 (m)
4"	71.6	3.35 (m)
5"	78.1	3.30 (m)
6"	62.8	3.80 (m), 3.65 (m)

Data adapted from De Marino et al., 2006. Note: Assignments are based on comparison with structurally similar compounds and may require further 2D NMR analysis for definitive confirmation.[\[10\]](#)

2. Mass Spectrometry (MS):

- Electrospray Ionization Mass Spectrometry (ESI-MS) is performed for molecular weight determination and fragmentation analysis.
- High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.[\[2\]](#)

3. Infrared (IR) and UV-Vis Spectroscopy:

- While specific spectra for **Capsianoside I** are not readily available, IR spectroscopy would be expected to show characteristic absorptions for hydroxyl (-OH), carboxylic acid (C=O), and alkene (C=C) functional groups.

- UV-Vis spectroscopy on related capsaicinoids shows absorption maxima around 230 and 281 nm.[6]

Biological Activity and Mechanism of Action

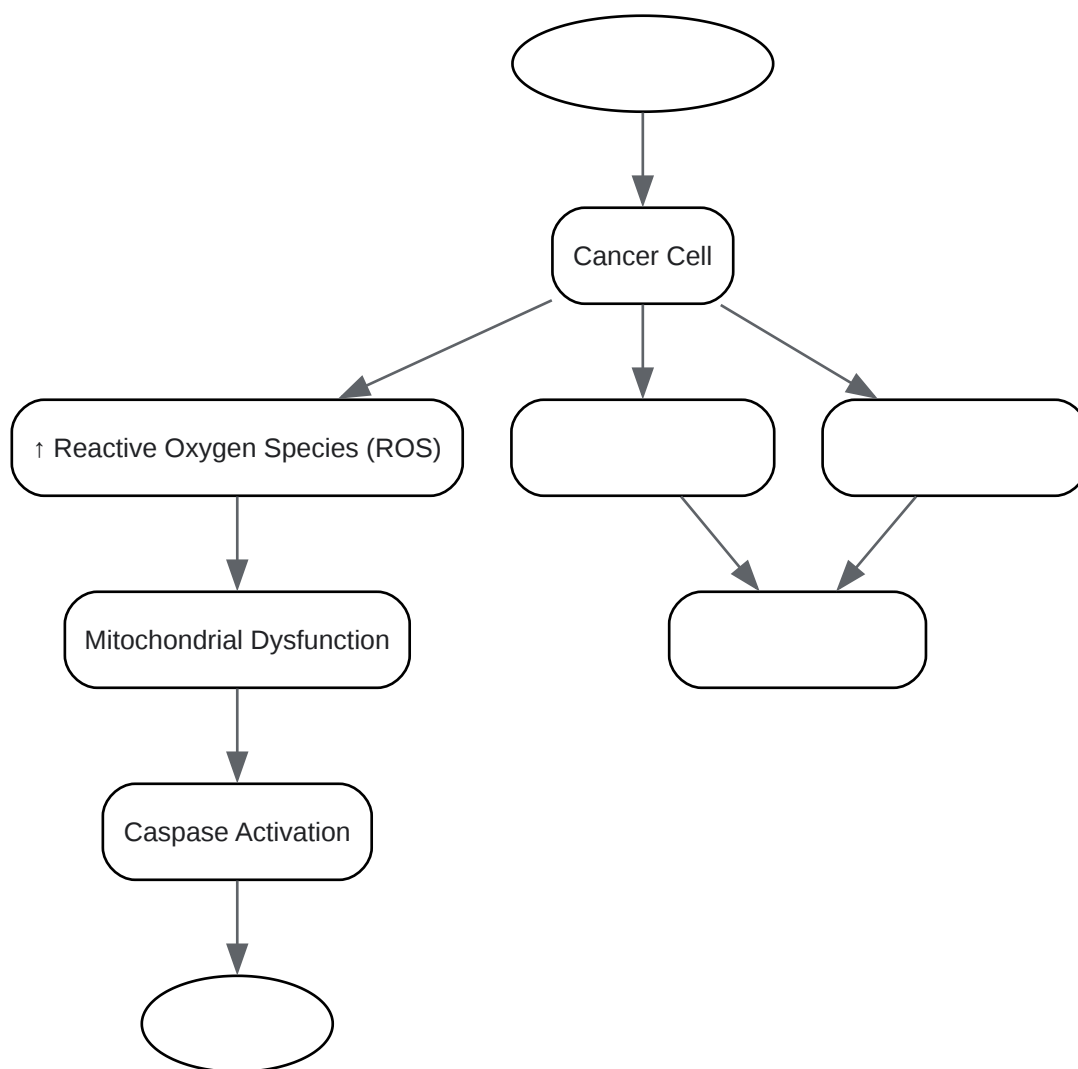
Capsianosides, including **Capsianoside I**, have demonstrated noteworthy biological activities, particularly in the realm of cancer research.

Anticancer Activity

A lipophilic fraction of sweet pepper extract, primarily containing capsianoside derivatives, has shown significant cytotoxicity against human prostate cancer cells (PC-3) with an IC_{50} value of 51 $\mu\text{g/mL}$. [1][3] This fraction was found to be less toxic to normal fibroblast cells (L929), suggesting a degree of cancer cell-specific cytotoxicity.[1]

While the precise signaling pathway for **Capsianoside I**'s anticancer effects is still under investigation, the mechanisms of structurally related compounds like capsaicin provide valuable insights. Capsaicin is known to induce apoptosis in cancer cells through various pathways, including the modulation of transcription factors such as NF- κ B and STAT3, and the generation of reactive oxygen species (ROS).[11][12] It is plausible that capsianosides exert their effects through similar or overlapping pathways.

Potential Anticancer Signaling Pathway of Capsianosides



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A proposed signaling pathway for the anticancer effects of capsianosides.

Conclusion

Capsianoside I is a promising bioactive compound from a common dietary source. This guide has summarized its key physical and chemical properties, provided detailed experimental protocols for its study, and highlighted its potential as an anticancer agent. Further research is warranted to fully elucidate its physical properties, delineate its precise mechanisms of biological action, and explore its full therapeutic potential in drug development.

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